5-Bromopentyl acetate (CAS 15848-22-3) solves orthogonal functional group control in PROTAC synthesis:
Consistent quality, ready stock, global delivery.
5-Bromopentyl acetate (CAS 15848-22-3) is a linear, bifunctional C5 building block featuring a terminal bromide and an acetate-protected primary alcohol. The bromide serves as a reliable leaving group for nucleophilic substitution, while the acetate group provides a stable, protected hydroxyl that can be unmasked in a subsequent step. This orthogonal reactivity makes it a strategic choice for multi-step syntheses where precise control over functional group manipulation is required, particularly in the construction of linkers, surface modifiers, and functionalized ionic liquids.
Selecting a close analog of 5-bromopentyl acetate can introduce significant process and performance trade-offs. Substituting with 5-chloropentyl acetate results in lower reactivity, requiring harsher reaction conditions for nucleophilic substitutions. Conversely, while 5-iodopentyl acetate is more reactive, it is also less stable, more expensive, and may lead to undesired side reactions. Using a difunctional precursor like 1,5-dibromopentane creates a high risk of cross-linking or double-substitution, complicating purification and reducing the yield of the desired mono-functionalized product. Procuring the unprotected alcohol, 5-bromopentan-1-ol, requires an additional protection step if the hydroxyl group would interfere with reactions at the halide terminus, adding time and cost to the synthesis workflow.
The choice of halide is a critical procurement decision, balancing reactivity against stability and cost. In nucleophilic substitution reactions, alkyl bromides like 5-bromopentyl acetate offer a moderate reactivity that is often more practical than chloro- or iodo- analogs. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, allowing for faster reaction rates under milder conditions. Conversely, it is more stable and less costly than the corresponding iodide, which, despite being the most reactive, is often prone to degradation and can be prohibitively expensive for scale-up processes.
| Evidence Dimension | Relative reactivity rate in SN2 reactions |
| Target Compound Data | k(R-Br): Intermediate reactivity |
| Comparator Or Baseline | k(R-Cl): Slower reactivity; k(R-I): Faster reactivity |
| Quantified Difference | General reactivity trend: R-I > R-Br > R-Cl. For example, studies on similar haloalkanes show reaction rates for bromides can be orders of magnitude faster than for chlorides, while iodides are faster still. |
| Conditions | Aqueous silver nitrate test with 1-chlorobutane, 1-bromobutane, and 1-iodobutane, demonstrating relative rates of halide precipitation upon nucleophilic substitution. |
This allows for efficient synthesis without the harsh conditions required for chloro-analogs or the cost and stability issues of iodo-analogs, representing an optimal process-economic balance.
When synthesizing materials requiring a C5 spacer, using 5-bromopentyl acetate provides precise control over stoichiometry that is unattainable with a common substitute like 1,5-dibromopentane. In applications such as surface functionalization or grafting side chains onto a polymer backbone, 1,5-dibromopentane can lead to undesired cross-linking or double-substitution, resulting in insoluble materials or low yields of the target monofunctionalized product. The single reactive bromide of 5-bromopentyl acetate ensures 1:1 reaction stoichiometry, simplifying process control and purification.
| Evidence Dimension | Reaction selectivity |
| Target Compound Data | Monofunctionalization (one reactive site per molecule) |
| Comparator Or Baseline | 1,5-Dibromopentane: Difunctional (two reactive sites), leading to potential cross-linking and oligomerization. |
| Quantified Difference | N/A (Qualitative process advantage) |
| Conditions | General nucleophilic substitution reactions for surface or polymer modification. |
This compound is the correct choice for applications demanding high-fidelity monofunctionalization, preventing costly purification challenges and batch failures due to uncontrolled cross-linking.
The acetate group serves as a stable protecting group for the terminal hydroxyl functionality, preventing its interference in reactions targeting the bromide. This is a key advantage over using the unprotected analog, 5-bromopentan-1-ol. The free hydroxyl in 5-bromopentan-1-ol can act as a competing nucleophile or react with organometallics and other sensitive reagents. The acetate is stable to a wide range of conditions used for substitution at the bromide, including many basic and organometallic reactions, and can be cleanly removed later via hydrolysis. This orthogonality simplifies synthetic planning and improves reproducibility.
| Evidence Dimension | Chemical compatibility |
| Target Compound Data | Hydroxyl group is protected as a stable acetate ester. |
| Comparator Or Baseline | 5-Bromopentan-1-ol: Contains a free, reactive hydroxyl group. |
| Quantified Difference | The acetate group is inert to many reagents that would react with a primary alcohol, such as Grignard reagents, mild bases, and some oxidizing/reducing agents. |
| Conditions | Multi-step synthesis involving nucleophilic substitution at the C-Br bond followed by deprotection. |
Procuring the acetate-protected form eliminates the need for a separate protection/deprotection sequence, saving process steps, reducing material loss, and lowering total synthesis cost.
The defined five-carbon chain and orthogonal functional groups make 5-bromopentyl acetate a suitable precursor for constructing linkers in Proteolysis Targeting Chimeras (PROTACs). The bromide allows for covalent attachment to one ligand, while the protected hydroxyl can be deprotected and modified to connect to the second ligand, providing a flexible and synthetically accessible C5 spacer critical for optimizing ternary complex formation.
This compound is a key intermediate for synthesizing functionalized cations for ionic liquids. The bromide readily undergoes quaternization reactions with amine or phosphine cores (e.g., imidazole, pyridine). The acetate group can be retained or hydrolyzed post-synthesis to yield a terminal hydroxyl group, imparting specific properties like hydrogen-bonding capability or a site for further functionalization.
For creating well-defined self-assembled monolayers (SAMs) or functionalizing material surfaces, 5-bromopentyl acetate provides a reactive handle for attachment to surfaces (e.g., via thiol-bromo substitution). Its monofunctional nature prevents the uncontrolled cross-linking that occurs with dihaloalkane alternatives, ensuring a more ordered and reproducible surface chemistry. The terminal acetate can then be hydrolyzed to present a hydroxyl surface.